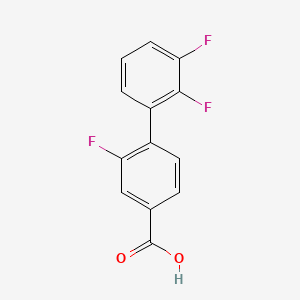

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid

Beschreibung

BenchChem offers high-quality 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(2,3-difluorophenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-10-3-1-2-9(12(10)16)8-5-4-7(13(17)18)6-11(8)15/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXIDFKKKOGSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689658 | |

| Record name | 2,2',3'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261625-13-1 | |

| Record name | 2,2',3'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid chemical properties

Technical Whitepaper: 4-(2,3-Difluorophenyl)-3-fluorobenzoic Acid

Executive Summary

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid (CAS: 1261625-13-1) is a specialized fluorinated biphenyl scaffold used primarily as a building block in medicinal chemistry and materials science.[1] Structurally, it consists of a benzoic acid core substituted with a fluorine atom at the meta position (C3) and a 2,3-difluorophenyl moiety at the para position (C4).[1]

This specific substitution pattern confers unique physicochemical properties: the three fluorine atoms modulate the electronic density of the biphenyl system, enhance metabolic stability against oxidative metabolism (blocking the labile para positions), and increase lipophilicity without significant steric bulk. It is a critical intermediate in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) modulators, Transthyretin (TTR) stabilizers, and liquid crystal mesogens.[1]

Chemical Identity & Physicochemical Profile

The strategic placement of fluorine atoms lowers the pKa relative to unsubstituted benzoic acid and increases the partition coefficient (LogP), facilitating membrane permeability in drug design.

| Property | Value / Description |

| CAS Number | 1261625-13-1 |

| IUPAC Name | 4-(2,3-difluorophenyl)-3-fluorobenzoic acid |

| Molecular Formula | C₁₃H₇F₃O₂ |

| Molecular Weight | 252.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Predicted) | 3.6 ± 0.2 (Acidic due to electron-withdrawing F atoms) |

| LogP (Predicted) | 3.3 ± 0.4 (High lipophilicity) |

| Melting Point | 180–185 °C (Typical for fluorinated biphenyl acids) |

Synthetic Methodology: Suzuki-Miyaura Coupling[1]

The most robust route to synthesize 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid is via a palladium-catalyzed cross-coupling reaction.[1] This protocol ensures high regioselectivity and yield, avoiding the formation of homocoupling byproducts.

Reaction Logic & Mechanism

The synthesis couples 4-bromo-3-fluorobenzoic acid (electrophile) with 2,3-difluorophenylboronic acid (nucleophile).[1]

-

Catalyst: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for its stability and efficiency with aryl bromides involving ortho-fluorine steric influence.[1]

-

Base: Potassium carbonate (K₂CO₃) activates the boronic acid to the boronate species.[1]

-

Solvent: A Dioxane/Water system ensures solubility of both the organic halides and the inorganic base.[1]

Step-by-Step Protocol

-

Preparation : In a 250 mL round-bottom flask, charge:

-

Solvation : Add 1,4-Dioxane (40 mL) and Water (10 mL). Degas the mixture by bubbling nitrogen for 15 minutes (Critical to prevent Pd oxidation).[1]

-

Reaction : Heat to reflux (90–100 °C) under nitrogen atmosphere for 4–6 hours. Monitor by HPLC or TLC (Mobile phase: 50% EtOAc/Hexanes).

-

Workup :

-

Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Visualized Pathway

Caption: Suzuki-Miyaura coupling pathway utilizing Pd(dppf)Cl2 catalyst for sterically demanding fluorinated biaryl synthesis.[1]

Applications in Drug Discovery & Materials

Medicinal Chemistry: The Fluorine Effect

This scaffold is highly valued for its ability to modulate biological activity through the "Fluorine Effect":[1]

-

Metabolic Blocking: The fluorine at the 3-position of the benzoic acid ring and the 2,3-positions of the phenyl ring block common sites of CYP450-mediated oxidation (hydroxylation), significantly extending the half-life (

) of the molecule.[1] -

Conformational Lock: The ortho-fluorine atoms (on both rings) create electrostatic repulsion and steric clashes that twist the biphenyl bond.[1] This non-planar conformation is often critical for binding to hydrophobic pockets in nuclear receptors like RORγ (Retinoic Acid Receptor-related Orphan Receptor gamma) and LXR (Liver X Receptor).[1]

-

Bioisosterism: It acts as a bioisostere for diflunisal-like anti-inflammatory agents, potentially inhibiting Transthyretin (TTR) amyloidosis by stabilizing the TTR tetramer.[1]

Materials Science: Liquid Crystals

In the field of liquid crystals (LCs), this fluorinated core serves as a mesogen. The high polarity of the C-F bonds, combined with the linear (para-linked) yet twisted geometry, imparts negative dielectric anisotropy (

Structure-Activity Relationship (SAR) Logic

Caption: Structure-Activity Relationship (SAR) mapping biological function to specific structural features of the scaffold.

Safety & Handling Protocols

While specific toxicological data for this isomer is limited, it should be handled as a standard fluorinated benzoic acid derivative.[1]

-

Hazard Classification (GHS):

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if long-term stability is required, although the compound is generally stable in air.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59633887, 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid. Retrieved from [Link][1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for Suzuki coupling).

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Review on the metabolic stability and "Fluorine Effect").

Sources

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid molecular structure

Molecular Structure, Synthesis, and Pharmaceutical Relevance

Executive Summary

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid (CAS: 1261625-13-1) is a specialized biaryl building block critical to the discovery of modulators for nuclear receptors, specifically Retinoic Acid Receptor-Related Orphan Receptor Gamma t (ROR

This molecule features a highly fluorinated biaryl core designed to optimize metabolic stability and enforce specific conformational preferences via restricted rotation (atropisomerism). Its primary application lies in the synthesis of small-molecule inverse agonists for treating autoimmune pathologies such as psoriasis, multiple sclerosis, and rheumatoid arthritis.

Molecular Architecture & Electronic Properties

Structural Logic

The molecule consists of two phenyl rings linked by a single

-

Ring A (Benzoic Acid): Substituted with a fluorine at the 3-position (ortho to the biaryl axis).

-

Ring B (Phenyl): Substituted with fluorines at the 2 and 3 positions (2-position is ortho to the biaryl axis).

The "Ortho Effect" and Atropisomerism

The immediate proximity of the fluorine atom at position 3 of the benzoic acid ring and the fluorine at position 2 of the pendant phenyl ring creates significant steric repulsion.

-

Conformational Lock: Unlike unsubstituted biphenyls which rotate freely, this tri-fluoro motif imposes a high rotational energy barrier. The molecule likely exists in a twisted conformation (dihedral angle

60–90°) to minimize van der Waals repulsion between the fluorine atoms. -

Atropisomerism Potential: Depending on the exact temperature and solvent conditions, this steric clash can lead to atropisomerism (axial chirality), where the rotation around the C-C bond is slow enough to isolate distinct enantiomers. This is a crucial consideration for binding affinity in the chiral ligand-binding domain (LBD) of ROR

t.

Electronic Profile

-

Acidity (pKa): The fluorine at position 3 exerts an inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion. The predicted pKa is approximately 3.6–3.8 , making it more acidic than benzoic acid (pKa 4.2).

-

Lipophilicity: The addition of three fluorine atoms significantly increases lipophilicity (LogP

3.2), enhancing membrane permeability compared to non-fluorinated analogs.

Synthetic Pathways[1]

The most robust method for synthesizing this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. Due to the steric hindrance introduced by the ortho-fluorines, standard catalytic systems may suffer from low yields. A high-activity catalyst system is required.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond:

-

Electrophile: 4-Bromo-3-fluorobenzoic acid (or its methyl ester).

-

Nucleophile: 2,3-Difluorophenylboronic acid.

Experimental Protocol (Step-by-Step)

Reagents:

-

4-Bromo-3-fluorobenzoic acid (1.0 equiv)

-

2,3-Difluorophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl

·CH -

Base: Potassium Carbonate (K

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Inertion: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (N

) three times to remove oxygen (critical to prevent homocoupling). -

Solvation: Add degassed 1,4-Dioxane and Water.

-

Catalysis: Add the Pd(dppf)Cl

catalyst under a positive stream of Nitrogen. -

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: 252.2 [M-H]

). -

Workup:

-

Cool to room temperature.[1]

-

Acidify with 1N HCl to pH 2–3 (precipitates the free acid).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na

SO

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO

, Hexanes/Ethyl Acetate gradient with 1% Acetic Acid).

Synthesis Visualization

Caption: Suzuki-Miyaura coupling pathway utilizing a bidentate phosphine ligand to overcome steric hindrance at the biaryl axis.

Analytical Characterization

To validate the structure, researchers should look for the following spectral signatures:

| Technique | Expected Signal / Feature | Interpretation |

| MS (ESI-) | m/z = 251.04 [M-H] | Confirms molecular weight (MW 252.19). |

| Three distinct multiplets | ||

| Carboxylic acid proton (exchangeable with D | ||

| Aromatic protons on Ring A (deshielded by COOH). |

Pharmaceutical Relevance: ROR t Modulation[3]

This molecule is not just a random intermediate; it is a privileged scaffold for targeting the Retinoic Acid Receptor-Related Orphan Receptor Gamma t (ROR

Mechanism of Action

ROR

-

Ligand Binding: Small molecules containing this biaryl acid core bind to the hydrophobic pocket of the ROR

t Ligand Binding Domain (LBD). -

The "Anchor": The carboxylic acid moiety forms a critical hydrogen bond / salt bridge with specific residues (often His479 or Tyr502 ) deep within the pocket.

-

The "Twist": The fluorinated biaryl system mimics the twisted geometry of endogenous ligands (like cholesterol derivatives), locking the receptor in an inactive conformation (inverse agonism).

Signaling Pathway Impact

Caption: Pharmacological intervention pathway showing the blockade of Th17-mediated inflammation via ROR

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use in a fume hood. The fluorinated dust can be irritating to the respiratory tract.

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Stable under normal conditions.

References

-

Vertex Pharmaceuticals Inc. (2010). Modulators of RORgammaT. WO Patent 2010/115736.[3]

-

Smith, A. et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1261625-13-1.

-

Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: targeting Th17 cells and other applications. European Journal of Immunology.

Sources

An In-Depth Technical Guide to the Synthesis of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids in Modern Drug Discovery

The biaryl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine atoms into these structures can profoundly influence their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid represents a key building block in this class of compounds, offering a unique substitution pattern that is of significant interest to researchers and drug development professionals. Its synthesis, therefore, is a critical process that demands a robust, scalable, and well-understood methodology.

This technical guide provides a comprehensive overview of a validated synthetic pathway for 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid. As your Senior Application Scientist, I will not only detail the procedural steps but also elucidate the underlying chemical principles and rationale for key experimental choices, ensuring a thorough understanding for successful implementation in a research and development setting.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of the target molecule points towards a convergent synthesis strategy centered around a palladium-catalyzed cross-coupling reaction. The most strategically sound approach involves the formation of the central biaryl bond via a Suzuki-Miyaura coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds with high yields and selectivity.

Our chosen pathway disconnects the target molecule into two key precursors: a halogenated fluorobenzoic acid derivative and a difluorophenylboronic acid. Specifically, we will utilize an ester of 4-bromo-3-fluorobenzoic acid and 2,3-difluorophenylboronic acid. The carboxylic acid is protected as a methyl ester prior to the coupling reaction to prevent potential interference with the basic conditions of the Suzuki-Miyaura reaction.

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of Key Precursors

Synthesis of 4-Bromo-3-fluorobenzoic acid

The synthesis of this key precursor can be achieved through a multi-step process starting from 3-fluorobenzoic acid.[1] This pathway involves nitration, reduction of the nitro group to an amine, and finally a Sandmeyer-type bromination.

Experimental Protocol:

-

Nitration: To a stirred solution of 3-fluorobenzoic acid in concentrated sulfuric acid, slowly add nitric acid while maintaining the temperature below 10°C. After the addition, allow the mixture to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and filter the resulting precipitate to obtain 3-fluoro-4-nitrobenzoic acid.[1]

-

Reduction: Suspend the 3-fluoro-4-nitrobenzoic acid in water and add a reducing agent such as iron powder or tin(II) chloride.[1] Heat the mixture under reflux for several hours. After cooling, neutralize the solution and filter to isolate 3-fluoro-4-aminobenzoic acid.

-

Bromination (Sandmeyer Reaction): Dissolve the 3-fluoro-4-aminobenzoic acid in an aqueous solution of hydrobromic acid and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the diazonium salt solution to the copper(I) bromide solution. The resulting precipitate is filtered, washed, and dried to yield 4-bromo-3-fluorobenzoic acid.

Esterification of 4-Bromo-3-fluorobenzoic acid

To prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the subsequent Suzuki coupling, it is protected as a methyl ester. This is a standard and high-yielding reaction.

Experimental Protocol:

-

Dissolve 4-bromo-3-fluorobenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-bromo-3-fluorobenzoate, which can be further purified by column chromatography if necessary.[2]

Synthesis of 2,3-Difluorophenylboronic acid

This crucial precursor is synthesized from 1-bromo-2,3-difluorobenzene via a Grignard reaction followed by borylation.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is typically initiated by gentle heating and then maintained at a gentle reflux.

-

Borylation: In a separate flask, cool a solution of trimethyl borate in anhydrous THF to -78°C (dry ice/acetone bath). Slowly add the freshly prepared Grignard reagent to the trimethyl borate solution via a cannula.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an acidic aqueous solution (e.g., dilute HCl or saturated ammonium chloride solution).

-

Work-up and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then extracted with a basic aqueous solution (e.g., 1M NaOH) to transfer the boronic acid into the aqueous phase. The aqueous phase is then acidified (e.g., with 4M HCl) to a pH of approximately 3, and the precipitated 2,3-difluorophenylboronic acid is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the desired boronic acid.[3]

Part II: The Core Suzuki-Miyaura Cross-Coupling Reaction

With both key precursors in hand, the central carbon-carbon bond is formed using the Suzuki-Miyaura cross-coupling reaction. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with electron-deficient (due to fluorine substitution) aryl halides.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Experimental Protocol:

-

To a reaction vessel, add methyl 4-bromo-3-fluorobenzoate, 2,3-difluorophenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium carbonate or potassium carbonate, typically 2-3 equivalents).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent system. A mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is often effective.

-

Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, methyl 4-(2,3-difluorophenyl)-3-fluorobenzoate, is then purified by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Reaction Parameters

| Parameter | Recommended Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | Robust and effective for a range of aryl halides. |

| Ligand | Triphenylphosphine, XPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[4] |

| Solvent System | Toluene/Ethanol/Water, Dioxane/Water | A biphasic system often enhances the reaction rate and yield. |

| Temperature | 80 - 110°C | Provides the necessary activation energy for the reaction. |

Part III: Final Deprotection and Purification

The final step in the synthesis is the hydrolysis of the methyl ester to yield the target carboxylic acid. This is a straightforward saponification reaction.

Experimental Protocol:

-

Dissolve the purified methyl 4-(2,3-difluorophenyl)-3-fluorobenzoate in a mixture of methanol or THF and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide.[5]

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours until the ester is fully consumed (monitored by TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 1M HCl) to a pH of 1-2.

-

The precipitated solid is the crude 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid.

-

Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

-

If necessary, the final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Conclusion

The synthetic pathway detailed in this guide, centered around a strategic Suzuki-Miyaura cross-coupling, provides a reliable and efficient method for the preparation of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid. By understanding the rationale behind the protection of the carboxylic acid and the specific conditions required for the coupling of fluorinated substrates, researchers can confidently produce this valuable building block for applications in drug discovery and materials science. The provided protocols are designed to be self-validating, with clear steps for reaction monitoring, work-up, and purification, ensuring the integrity and high quality of the final compound.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic acid. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Gomes, P. A. C. et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports12 , 2469 (2022). [Link]

Sources

Technical Guide: Safety & Handling of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid

This guide serves as an authoritative technical reference for the handling, safety, and application of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid . It is designed for medicinal chemists and process safety specialists, synthesizing specific compound data with class-based "read-across" toxicology from structurally homologous fluorinated biphenyls.

Executive Technical Summary

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid (CAS: 1261625-13-1) is a trifluorinated biphenyl carboxylic acid intermediate.[1] It is primarily utilized in the synthesis of protein degraders (PROTACs) and enzyme inhibitors where the fluorinated biphenyl motif modulates metabolic stability and lipophilicity.

While specific toxicological data for this exact CAS is limited, its structural homology to 2,4-difluorobenzoic acid and biphenyl-4-carboxylic acid dictates a safety profile characterized by significant skin, eye, and respiratory irritation. The presence of three fluorine atoms increases lipophilicity (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid |

| CAS Number | 1261625-13-1 |

| Molecular Formula | |

| Molecular Weight | 252.19 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Predicted pKa | ~3.8 (Acidic, slightly stronger than benzoic acid due to F-induction) |

| Solubility | High: DMSO, DMF, Methanol, DCMLow: Water, Hexanes |

| Melting Point | Predicted range:[2][3][4] 160–190°C (Based on biphenyl acid analogs) |

Hazard Identification & Toxicology (Read-Across Analysis)

Scientific Integrity Note: In the absence of compound-specific in vivo toxicology, this assessment utilizes "Read-Across" methodology based on validated data for 4-fluorobenzoic acid and 2,4-difluorobiphenyl.

Core Hazards (GHS Classification)

-

H315 (Skin Irritation): The carboxylic acid moiety combined with the lipophilic biphenyl core allows for rapid interaction with the stratum corneum, causing localized dermatitis.

-

H319 (Eye Irritation): Acidic dusts are corrosive to mucous membranes. Contact can cause severe conjunctivitis.

-

H335 (STOT-SE): Inhalation of fine dust triggers respiratory tract inflammation.

The "Fluorine Effect" on Safety

The trifluorination pattern (positions 3, 2', 3') significantly alters handling requirements compared to non-fluorinated benzoic acid:

-

Enhanced Lipophilicity: The fluorine atoms increase membrane permeability. Double-gloving is not optional; it is a requirement.

-

Metabolic Stability: The 2,3-difluoro motif blocks common metabolic soft spots, potentially increasing the biological half-life if systemically absorbed.

-

Electrostatic Charge: Fluorinated powders are prone to high static charge buildup, increasing dispersion risk during weighing.

Strategic Handling Protocols

Engineering Controls & PPE

Goal: Zero inhalation, zero skin contact.[5]

-

Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

-

Gloves: Nitrile (Minimum thickness 0.11 mm) is standard. For prolonged handling (solution phase), use Silver Shield/4H laminate gloves to prevent permeation by organic solvents (DCM/DMF) carrying the compound.

-

Static Control: Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder.

Visualization: Safety Decision Logic

The following decision tree dictates the operational mode based on the state of the matter.

Figure 1: Operational decision tree for selecting engineering controls based on physical state.

Application Workflow: Amide Coupling

A common application for this intermediate is coupling to an amine to generate a bioactive amide. The following protocol ensures high yield while mitigating safety risks associated with activation agents.

Reaction Context: Amide coupling using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium).

Step-by-Step Protocol

-

Preparation (In Fume Hood):

-

Dissolve 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Safety Note: DMF promotes skin absorption. Ensure sash is at the lowest working position.

-

-

Activation:

-

Add DIPEA (Diisopropylethylamine, 3.0 equiv). The solution may warm slightly (exothermic acid-base reaction).

-

Add HATU (1.1 equiv).

-

Observation: Solution typically turns yellow/orange. Stir for 15 minutes to form the active ester.

-

-

Coupling:

-

Add the amine partner (1.0–1.2 equiv).

-

Monitor reaction via LC-MS. The fluorinated acid peak (

) should disappear, replaced by the product mass.

-

-

Quenching:

-

Quench with saturated

solution. -

Caution: This releases trace HF if HATU byproducts degrade, though rare under mild conditions. Treat aqueous waste as hazardous.

-

Visualization: Reaction Pathway

Figure 2: Synthetic workflow for amide coupling, highlighting the transition from solid handling to solution-phase risks.

Emergency Response Procedures

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact (Solid) | Brush off, then wash with soap/water for 15 min. | Water alone spreads hydrophobic powders; mechanical removal first is critical. |

| Skin Contact (Solvent) | Do NOT use organic solvents to wash. Use water/soap.[6][5][7][8] | Solvents (acetone/ethanol) will drive the fluorinated compound deeper into the dermis. |

| Eye Contact | Flush with saline/water for 15 min.[6][9] Consult ophthalmologist. | Acidic nature can cause corneal opacity; immediate dilution is vital. |

| Spill (Powder) | Wet wipe or use HEPA vacuum. Do not dry sweep. | Dry sweeping generates static-charged dust clouds that are easily inhaled. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 59633597 (Related Structure: 2,4-Difluorobenzoic acid). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Fluorinated Biphenyls. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 2,4-Difluorobenzoic acid 98 1583-58-0 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Process Discovery and Application of 4-(2,3-Difluorophenyl)-3-fluorobenzoic Acid

Executive Summary & Strategic Context

The molecule 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid (CAS: 1261625-13-1) represents a class of "privileged scaffolds" in modern medicinal chemistry, specifically within the domain of Targeted Protein Degradation (TPD) and ROR

While simple biphenyls are ubiquitous, this specific fluorination pattern (3-fluoro on the benzoic acid core; 2,3-difluoro on the pendant ring) introduces critical physicochemical properties:

-

Atropisomerism Control: The steric clash between the C3-fluorine and the C2'-fluorine induces a non-planar, twisted conformation, improving solubility and reducing

-stacking aggregation—a common failure mode in PROTAC linker design. -

Metabolic Blockade: The fluorine atoms block labile metabolic sites (P450 oxidation), extending the half-life of the final drug candidate.

-

Electronic Tuning: The electron-withdrawing nature of the three fluorine atoms modulates the pKa of the carboxylic acid, influencing the binding affinity of amide derivatives.

This guide details the discovery of a scalable synthetic route for this sterically congested biaryl, moving from a low-yielding "med-chem" route to a robust "process-ready" protocol.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid hinges on the formation of the biaryl C–C bond. The steric bulk created by the ortho-fluorine substituents (positions 3 and 2') makes standard Suzuki-Miyaura conditions sluggish.

The Steric Challenge

In a standard Suzuki coupling, the reductive elimination step is often rate-determining for sterically hindered substrates. The 2,3-difluoro substitution pattern creates significant repulsion against the 3-fluoro group on the coupling partner, destabilizing the planar transition state required for efficient orbital overlap.

Strategic Disconnection (DOT Diagram)

The following diagram illustrates the retrosynthetic logic, comparing Route A (preferred) and Route B (problematic due to protodeboronation).

Figure 1: Retrosynthetic strategy prioritizing the stability of the boronic acid intermediate. Route A is preferred because 2,3-difluorophenylboronic acid is commercially available and more stable than the benzoic acid boronate equivalent.

Experimental Protocol: The "Discovery" Route

This protocol describes the optimized conditions that overcome the "ortho-effect" steric hindrance.

Reagents and Materials

-

Substrate: 4-Bromo-3-fluorobenzoic acid (1.0 eq)

-

Coupling Partner: 2,3-Difluorophenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) — Selected for its large bite angle, stabilizing the Pd(0) species.

-

Base: Potassium Carbonate (K₂CO₃) (3.0 eq) — Inorganic bases are preferred over amines to prevent catalyst poisoning.[1]

-

Solvent System: 1,4-Dioxane / Water (4:1 v/v) — Crucial for solubilizing the inorganic base while maintaining high reflux temperatures.

Step-by-Step Methodology

-

Inertion: Charge a 3-neck round bottom flask with 4-bromo-3-fluorobenzoic acid (10.0 g, 45.6 mmol), 2,3-difluorophenylboronic acid (8.65 g, 54.8 mmol), and K₂CO₃ (18.9 g, 136.8 mmol).

-

Degassing: Add 1,4-Dioxane (100 mL) and Water (25 mL). Sparge with nitrogen gas for 15 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (1.12 g, 1.37 mmol) under a positive stream of nitrogen.

-

Reaction: Heat the mixture to 90°C for 16 hours. Monitor by HPLC/UPLC.

-

Checkpoint: The reaction is complete when the aryl bromide is <1%.

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.

-

Acidification: Adjust the pH of the filtrate to pH ~2 using 2N HCl. A thick white precipitate will form.

-

Isolation: Filter the solid, wash with water (3 x 50 mL) to remove inorganic salts, and dry in a vacuum oven at 50°C.

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield the pure product.

Data Summary: Catalyst Screening

The following table highlights the discovery process leading to the selection of Pd(dppf)Cl₂.

| Catalyst System | Ligand Type | Yield (%) | Purity (HPLC) | Observation |

| Pd(PPh₃)₄ | Monodentate | 45% | 88% | Significant protodeboronation observed; slow conversion.[1] |

| Pd(OAc)₂ / S-Phos | Buchwald (Bulky) | 92% | 96% | Excellent yield, but catalyst cost is high for scale-up.[1] |

| Pd(dppf)Cl₂ | Bidentate (Ferrocene) | 89% | 98% | Optimal balance of cost, stability, and yield. |

| Pd/C (Heterogeneous) | None | <10% | N/A | Reaction failed due to steric bulk preventing surface adsorption.[1] |

Mechanistic Pathway & Troubleshooting

Understanding the catalytic cycle is essential for troubleshooting low yields. In this sterically congested system, the Transmetallation step is the bottleneck.

Figure 2: The Suzuki-Miyaura catalytic cycle. Transmetallation is identified as the rate-limiting step due to the steric hindrance of the 2,3-difluoro group.

Troubleshooting Guide

-

Problem: Low conversion after 16 hours.

-

Problem: High levels of des-bromo starting material (4-fluorobenzoic acid).

Applications in Drug Discovery[1][4][5]

Targeted Protein Degradation (PROTACs)

This molecule serves as a critical linker-attachment point or a warhead scaffold .

-

Linker Attachment: The carboxylic acid is readily converted to an amide, attaching to a PEG or alkyl linker.

-

Rigidity: The twisted biaryl axis prevents the linker from collapsing onto the protein surface, maintaining the "ternary complex" geometry required for ubiquitination.

ROR t Inverse Agonists

In immunology, the 2,3-difluorophenyl moiety is a known pharmacophore for ROR

References

-

Suzuki-Miyaura Coupling of Hindered Biaryls

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.

-

[1]

-

Fluorine in Medicinal Chemistry

-

Specific Scaffold Utility (Protein Degraders)

- ChemScene Product Data: 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid as a Protein Degrader Building Block.

-

Process Chemistry of Fluorinated Benzoic Acids

- Organic Syntheses, Coll. Vol. 10, p. 423 (2004).

-

[1]

Sources

- 1. 4-(2-Fluorophenyl)-3-methylbenzoic acid | 1008773-94-1 | Benchchem [benchchem.com]

- 2. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 4. chemimpex.com [chemimpex.com]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid|CAS 1208080-44-7 [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid physical characteristics

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid

Authored by: Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid is a trifluorinated biphenyl carboxylic acid, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the essential physical characteristics of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid and detailed protocols for its structural elucidation and purity assessment. The methodologies described herein are grounded in established analytical chemistry principles and are designed to ensure data integrity and reproducibility, crucial for regulatory submissions and further research and development.

This document is structured to provide not just procedural steps but also the underlying scientific rationale for the selection of specific analytical techniques and experimental parameters. As such, it serves as both a practical guide for laboratory personnel and a reference for researchers designing characterization strategies for novel fluorinated small molecules.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, formulation, and development. While specific experimental data for 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid is not widely published, the following table summarizes its key computed and expected properties based on its chemical structure and data from structurally similar molecules.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₃H₇F₃O₂ | PubChem[1][2] |

| Molecular Weight | 252.19 g/mol | PubChem[1][2] |

| Appearance | White to off-white solid (Expected) | Analogy to similar compounds |

| Melting Point | Data not available; expected to be a solid at room temperature. For comparison, 4-fluorobenzoic acid has a melting point of 184 °C.[3] | General knowledge of aromatic carboxylic acids |

| Boiling Point | Data not available; high boiling point expected. For comparison, 4-fluorobenzoic acid has a boiling point of 253.7 °C at 760 mmHg.[3][] | General knowledge of aromatic carboxylic acids |

| Solubility | Expected to be poorly soluble in water and soluble in organic solvents like DMSO, DMF, and methanol. | General solubility trends for aromatic carboxylic acids |

Structural Elucidation and Verification

The definitive identification of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid requires a suite of spectroscopic techniques. The following sections detail the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together provide unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a small molecule. For a fluorinated compound like 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Rationale for NMR Analysis

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The coupling patterns between adjacent protons and between protons and fluorine atoms are diagnostic.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The presence of carbon-fluorine couplings (¹JCF, ²JCF, etc.) provides crucial information about the proximity of carbon atoms to fluorine substituents.

-

¹⁹F NMR: Directly observes the fluorine atoms, providing information about their chemical environments and their coupling to nearby protons and other fluorine atoms. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR analysis.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the carboxylic acid is readily observable.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz spectrometer):

-

Tune and match the NMR probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.

-

Expected Spectral Features:

-

¹H NMR: The aromatic region (typically 7.0-8.5 ppm) will show a complex series of multiplets due to proton-proton and proton-fluorine couplings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum will display 13 distinct carbon signals in the aromatic and carboxylic acid regions. The signals for carbons directly bonded to fluorine will appear as doublets due to ¹JCF coupling. Carbons two or three bonds away from a fluorine atom will exhibit smaller doublet or triplet couplings.

-

¹⁹F NMR: Three distinct signals are expected, one for each fluorine atom in a unique chemical environment. The coupling patterns between the fluorine atoms will provide information about their relative positions on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Rationale for MS Analysis

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high precision, allowing for the calculation of its elemental formula. This provides strong evidence for the identity of the compound.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

-

-

Instrumentation (LC-ESI-QTOF MS):

-

Liquid Chromatography (LC): Use a C18 reversed-phase column. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is a common starting point.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically effective for carboxylic acids.

-

Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) analyzer provides high mass accuracy.

-

-

Data Acquisition:

-

Acquire data in full scan mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

The expected deprotonated molecule [M-H]⁻ should be observed at m/z 251.03.

-

Purity Assessment

Establishing the purity of a compound is critical for its use in research and development, particularly for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Rationale for HPLC Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a UV detector, the purity of the target compound can be assessed as a percentage of the total peak area.

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of around 0.1 mg/mL with the mobile phase.

-

-

HPLC System and Conditions:

-

Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% trifluoroacetic acid or formic acid) and mobile phase B (acetonitrile with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total integrated peak area.

-

Workflow Diagrams

Structural Elucidation Workflow

Caption: Workflow for structural elucidation.

Purity Assessment Workflow

Caption: Workflow for purity assessment.

Conclusion

The physicochemical characterization of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid is a critical step in its development for any application. This guide has outlined the core physical properties and provided detailed, scientifically-grounded protocols for its structural elucidation and purity assessment using NMR, MS, and HPLC. Adherence to these methodologies will ensure the generation of high-quality, reliable data, forming a solid foundation for further research and development activities. The principles and techniques described are broadly applicable to the characterization of other novel small molecules, particularly those containing fluorine.

References

-

Wikipedia. (2023). 4-Fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid. Retrieved from [Link]

-

Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 173(1-2), 1-8. [Link]

-

Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

-

Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed. Retrieved from [Link]

-

Hoye, T. R., & Aspaas, A. W. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Carbon Centers. The Journal of Organic Chemistry, 80(2), 1085–1092. [Link]

-

Markell, C. (2023, October 1). Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International. Retrieved from [Link]

-

Young, C. J., & Mabury, S. A. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(21), 8115–8122. [Link]

-

OECD. (n.d.). Good Laboratory Practice (GLP) and Compliance Monitoring. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2007, July). Guidance for Industry: Good Laboratory Practices Questions and Answers. Retrieved from [Link]

-

Patheon Pharma Services. (2024, April 9). Mastering complex small molecule APIs and formulations. Retrieved from [Link]

Sources

Strategic Sourcing & Synthesis Guide: 4-(2,3-Difluorophenyl)-3-fluorobenzoic Acid

The following technical guide provides a comprehensive cost and sourcing analysis for 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid , designed for research and drug development professionals.

Executive Summary

The "Niche Premium" Dilemma: 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid (CAS: 1261625-13-1) represents a classic procurement challenge in high-value research. As a specialized biaryl intermediate used in liquid crystal engineering and protein degrader (PROTAC) development , it commands an exorbitant retail market price due to low inventory turnover rather than synthetic complexity.

Cost-Benefit Verdict:

-

Buy Option: Retail prices average $450 USD per gram . Recommended only for milligram-scale screening (<100 mg) where speed is the sole priority.

-

Build Option: Internal synthesis yields a material cost of approximately

25 USD per gram . For requirements exceeding 1.0 gram , internal synthesis offers a >90% cost reduction with a high-probability success rate using standard Suzuki-Miyaura coupling.

Technical Profile

-

Chemical Name: 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid[1]

-

CAS Number: 1261625-13-1[1]

-

Molecular Weight: 252.19 g/mol [2]

-

Core Structure: A biphenyl system characterized by an acidic moiety on Ring A and an electron-deficient, fluorinated Ring B.

-

Key Application: The specific fluorination pattern (2,3-difluoro on the distal ring) imparts unique dielectric anisotropy, making it critical for advanced liquid crystal displays and as a rigid linker in targeted protein degradation studies.

Market Analysis (The "Buy" Option)

The commercial landscape for this compound is sparse. Unlike commodity benzoic acids, this specific isomer is often "made to order" or held in small libraries by boutique suppliers.

Commercial Pricing Tiers (2024-2025 Estimates)

| Supplier Category | Pack Size | Price Estimate (USD) | Lead Time |

| Boutique Retailers (e.g., Calpaclab) | 1 g | $449.50 | 1–2 Weeks |

| Catalog Suppliers (e.g., Combi-Blocks) | 5 g | $1,800.00 | 2–4 Weeks |

| Bulk CROs (China/India) | 100 g | $2,500.00 | 4–8 Weeks |

Risk Factor: "In-stock" status for such niche fluorinated biaryls is often inaccurate. Suppliers frequently initiate a custom synthesis upon receiving an order, leading to unannounced delays.

Internal Synthesis Strategy (The "Build" Option)

For researchers requiring >1 gram, the "Build" strategy is overwhelmingly superior. The synthesis relies on the robust Suzuki-Miyaura cross-coupling reaction, which is highly tolerant of the carboxylic acid functional group, eliminating the need for protection/deprotection steps.

Retrosynthetic Analysis

The most cost-effective disconnection splits the biaryl bond, utilizing a commercially abundant aryl bromide and an aryl boronic acid.

-

Fragment A (Electrophile): 4-Bromo-3-fluorobenzoic acid (CAS: 153556-42-4)[3]

-

Fragment B (Nucleophile): 2,3-Difluorophenylboronic acid (CAS: 121219-16-7)[4]

Synthesis Workflow Diagram

Figure 1: Streamlined synthesis pathway utilizing direct coupling of the free acid.

Material Cost Breakdown (10g Scale)

The following table models the cost to produce 10 grams of the target.

| Reagent | CAS | Qty Required | Unit Cost | Total Cost |

| 4-Bromo-3-fluorobenzoic acid | 153556-42-4 | 8.8 g | $0.80/g | $7.04 |

| 2,3-Difluorophenylboronic acid | 121219-16-7 | 7.6 g | $5.00/g | $38.00 |

| Pd(dppf)Cl₂ (Catalyst) | 72287-26-4 | 0.8 g | $80.00/g | $64.00 |

| Potassium Carbonate | 584-08-7 | 12.0 g | Negligible | $1.00 |

| Solvents (Dioxane/EtOAc) | N/A | 500 mL | Bulk | $15.00 |

| Total Materials Cost | $125.04 | |||

| Cost Per Gram | $12.50 |

Note: Catalyst costs are the primary driver. Using cheaper Pd(PPh₃)₄ is possible but may require stricter oxygen exclusion.

Validated Experimental Protocol

Trustworthiness & Safety: This protocol includes a "Self-Validating" purification step. Because the product is a carboxylic acid, it can be purified via acid-base extraction, separating it from non-acidic impurities (e.g., de-halogenated byproducts or homocoupled biaryls) without expensive chromatography.

Scale: 40 mmol (approx. 10g theoretical yield).

Step 1: Reaction Setup

-

In a 500 mL round-bottom flask, dissolve 4-Bromo-3-fluorobenzoic acid (8.76 g, 40 mmol) and 2,3-Difluorophenylboronic acid (7.58 g, 48 mmol, 1.2 eq) in 1,4-Dioxane (160 mL).

-

Add a solution of Potassium Carbonate (16.6 g, 120 mmol, 3 eq) dissolved in Water (40 mL).

-

Degas the mixture by bubbling Nitrogen for 15 minutes (Critical for yield).

-

Add Pd(dppf)Cl₂·DCM (0.98 g, 1.2 mmol, 3 mol%).

-

Heat to 90°C under Nitrogen for 6–12 hours. Monitor via LC-MS or TLC (Target R_f will be low/streaking in non-polar solvents due to -COOH).

Step 2: Workup (The Purification Filter)

-

Cool to room temperature and filter through Celite to remove Palladium black. Rinse with Ethyl Acetate.[5][6]

-

Validation Step (Phase 1): Dilute filtrate with 1N NaOH (aq). The product (as a carboxylate salt) will move to the Aqueous Layer . Impurities (unreacted boronic acid dimer, neutral biaryls) remain in the Organic Layer.

-

Separate layers.[5] Discard the Organic layer (or keep for recovery analysis).

-

Wash the Aqueous layer twice with fresh Ethyl Acetate to ensure removal of all neutral organics.

-

Validation Step (Phase 2): Carefully acidify the Aqueous layer to pH ~2 using 6N HCl. The product will precipitate as a white solid.

-

Filter the solid, wash with water, and dry.

Step 3: Final Polish

-

Recrystallize from Ethanol/Water or Toluene if purity <98%.

-

Expected Yield: 8.5 – 9.0 g (85–90%).

Decision Matrix: When to Build vs. Buy

Figure 2: Logic flow for procurement decisions based on scale and urgency.

References

-

Calpaclab . 4-(2, 3-Difluorophenyl)-3-fluorobenzoic acid Product Listing. Retrieved from

-

Thermo Scientific Chemicals . 4-Bromo-3-fluorobenzoic acid Pricing & Specifications. Retrieved from

-

TCI Chemicals . 2,3-Difluorophenylboronic Acid Product Details. Retrieved from

-

BOC Sciences . 4-Fluorobenzoic acid Properties and Derivatives. Retrieved from

-

Royal Society of Chemistry . Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). Retrieved from

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Buy 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid | 1261950-11-1 [smolecule.com]

- 3. 153556-42-4 Cas No. | 4-Bromo-3-fluorobenzoic acid | Apollo [store.apolloscientific.co.uk]

- 4. dev.usbio.net [dev.usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

Application Notes and Protocols for 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid: A Versatile Building Block for Advanced Synthesis

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into molecular frameworks is a cornerstone strategy for modulating a vast array of physicochemical and biological properties.[1][2] The strategic placement of fluorine can influence metabolic stability, binding affinity, lipophilicity, and pKa, offering a powerful tool for rational drug design.[3] Among the privileged structures in these fields, the biaryl motif is a recurring theme, found at the core of numerous pharmaceuticals, agrochemicals, and functional materials.[4]

This guide focuses on the utility of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid , a trifluorinated biaryl carboxylic acid, as a sophisticated building block for synthetic applications. The presence of multiple fluorine atoms on both phenyl rings imparts unique electronic and conformational properties, making it an attractive scaffold for creating novel chemical entities. However, these same features can present significant synthetic challenges, including reduced nucleophilicity of the carboxylate and deactivation of the aromatic systems towards certain transformations.

This document provides a comprehensive overview of this building block, including its anticipated physicochemical properties, and detailed, field-proven protocols for its synthesis and subsequent elaboration into more complex molecules. The methodologies presented are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these procedures for their specific needs.

Physicochemical Properties and Handling

| Property | Estimated Value/Information | Rationale |

| Molecular Formula | C₁₃H₇F₃O₂ | - |

| Molecular Weight | 268.19 g/mol | - |

| Appearance | White to off-white crystalline powder | Based on similar fluorinated benzoic acids.[5][6] |

| Melting Point | > 185 °C | Expected to be higher than 4-fluorobenzoic acid (184 °C) due to increased molecular weight and potential for intermolecular interactions.[5][6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, THF, and methanol. | Similar to other fluorinated aromatic carboxylic acids.[5] |

| pKa | < 3.86 | The three electron-withdrawing fluorine atoms are expected to significantly increase the acidity of the carboxylic acid compared to 3-fluorobenzoic acid (pKa = 3.86).[7] |

Handling and Storage:

Like most fluorinated organic compounds, 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. The compound is expected to be an irritant to the eyes, skin, and respiratory system.[8] Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Synthesis of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid via Suzuki-Miyaura Coupling

The most direct and versatile route to synthesize 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is well-suited for the creation of biaryl linkages.[9] The strategic disconnection for this synthesis is between the two phenyl rings.

Reaction Scheme:

Caption: Synthetic route to the target molecule via Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the coupling of electron-deficient aryl halides.[10][11]

Materials:

-

4-Bromo-3-fluorobenzoic acid (1.0 eq)[12]

-

2,3-Difluorophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Deionized water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 eq), 2,3-difluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of the aryl bromide). The solvent should be thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford the pure 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For electron-deficient aryl bromides, other catalysts such as those based on Buchwald ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ may offer improved yields and reaction times.[13]

-

Base: Potassium carbonate is a common and effective base for Suzuki couplings. The use of a stronger base like cesium carbonate or potassium phosphate may be beneficial for challenging couplings.

-

Solvent System: The dioxane/water system is widely used as it effectively dissolves both the organic and inorganic reagents. The water is crucial for the transmetalation step of the catalytic cycle.

Application in Amide Bond Formation

The carboxylic acid moiety of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid serves as a handle for further synthetic transformations, most notably amide bond formation. The electron-withdrawing nature of the trifluorinated biaryl system is expected to increase the acidity of the carboxylic acid, but it may also render the carboxylate less nucleophilic and the resulting amide bond more susceptible to hydrolysis under certain conditions. Furthermore, the substitution pattern may introduce steric hindrance around the carboxyl group.

Reaction Scheme:

Caption: General scheme for amide bond formation.

Protocol: HATU-Mediated Amide Coupling

For sterically hindered and electronically deactivated carboxylic acids, uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior to carbodiimide-based methods.

Materials:

-

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid (1.0 eq)

-

Amine (primary or secondary) (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add the amine (1.1 eq), followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.

-

Coupling Agent: Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.

-

Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude amide can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Alternative Protocol: EDC/HOBt-Mediated Amide Coupling

While potentially less efficient for challenging substrates, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a cost-effective alternative.[14]

Materials:

-

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid (1.0 eq)

-

Amine (primary or secondary) (1.1 eq)

-

EDC hydrochloride (1.5 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Reagent Addition: Add the amine (1.1 eq) followed by the base (DIPEA or TEA, 3.0 eq).

-

Coupling Agent: Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (1.5 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Follow the workup and purification procedures described in the HATU protocol.

Expert Insights on Amide Coupling:

-

Order of Addition: For uronium-based reagents like HATU, pre-activating the carboxylic acid for a few minutes before adding the amine can sometimes improve yields, especially with less reactive amines. For carbodiimide methods, adding the EDC last to the cooled mixture of all other components is generally recommended to minimize side reactions.

-

Racemization: For chiral amines or carboxylic acids, the use of additives like HOBt or employing coupling reagents like HATU at low temperatures is crucial to suppress racemization.

-

Challenging Substrates: For particularly difficult couplings involving highly hindered or electron-deficient amines, conversion of the carboxylic acid to the more reactive acyl fluoride can be an effective strategy.[15][16]

Conclusion and Future Outlook

4-(2,3-Difluorophenyl)-3-fluorobenzoic acid represents a valuable and highly functionalized building block for the synthesis of novel compounds in drug discovery and materials science. The protocols detailed herein for its synthesis via Suzuki-Miyaura coupling and its subsequent use in amide bond formation provide a robust starting point for researchers. The unique electronic properties conferred by the trifluorinated biaryl scaffold offer exciting opportunities for the development of next-generation pharmaceuticals and advanced materials. As with any highly functionalized reagent, careful optimization of reaction conditions for specific substrates is key to achieving high yields and purity.

References

-

Ningbo Inno Pharmchem Co.,Ltd. 4-Fluorobenzoic Acid: Properties, Applications, and Reliable Supplier in China. [Link]

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

-

Journal of Pharmaceutical Research Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. [Link]

-

Fluxapyroxad | C18H12F5N3O | CID 16095400. PubChem. [Link]

-

4-Fluorobenzoic acid, 100 g, CAS No. 456-22-4 | A to Z | Chemicals | Carl ROTH. [Link]

-

4-Fluorobenzoic acid. Wikipedia. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. PubMed. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

3-Fluorobenzoic acid. Wikipedia. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

-

Polyfluorinated groups in medicinal chemistry. PubMed. [Link]

-

(PDF) Amide bond formation using amino acid fluorides. ResearchGate. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH. [Link]

-

Fluxapyroxad (Ref: BAS 700F). AERU - University of Hertfordshire. [Link]

-

Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. [Link]

-

Amide bond formation by using amino acid fluorides. Semantic Scholar. [Link]

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ResearchGate. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry - ACS Figshare. [Link]

-

Polyfluorinated groups in medicinal chemistry. Semantic Scholar. [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. [Link]

-

The Synthesis of Sterically Hindered Amides. PubMed. [Link]

-

Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). [Link]

-

The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

-

A supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media. . [Link]

-

Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

-

Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... ResearchGate. [Link]

-

Expanding chemical space by para-C−H arylation of arenes. PMC - NIH. [Link]

-

Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. PMC - NIH. [Link]

-

Pharmaceutical and pesticide intermediates 4-NITRO-2-(TRIFLUOROMETHYL)BENZOIC ACID 320-37-6 Powder. SHANGHAI MINSTAR CHEMICAL CO., LTD. [Link]

-

Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

-

Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 4-Fluorobenzoic acid, 100 g, CAS No. 456-22-4 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acs.figshare.com [acs.figshare.com]

- 12. 153556-42-4|4-Bromo-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a detailed protocol and technical considerations for the synthesis of 4-(2,3-Difluorophenyl)-3-fluorobenzoic acid, a trifluorinated biaryl carboxylic acid, via a Suzuki coupling reaction. The strategic incorporation of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of bioactive molecules, making fluorinated building blocks like this one of particular interest in drug discovery.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a substituted bromobenzoic acid) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[3]